2-Mercaptopyrazine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

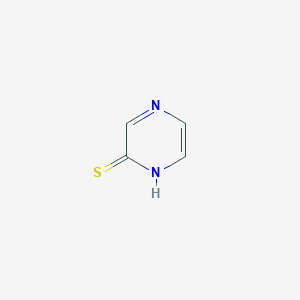

2D Structure

3D Structure

属性

IUPAC Name |

1H-pyrazine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S/c7-4-3-5-1-2-6-4/h1-3H,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAVADYDPYUPRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=S)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395425 |

Source

|

| Record name | 2-Mercaptopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38521-06-1 |

Source

|

| Record name | 2-Mercaptopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercaptopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-Mercaptopyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptopyrazine, also known as pyrazine-2-thiol, is a heterocyclic organic compound with the molecular formula C₄H₄N₂S. It is a structural analogue of the more extensively studied 2-mercaptopyridine and exists in a tautomeric equilibrium with its thione form, pyrazine-2(1H)-thione. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, including its synthesis, spectroscopic characterization, and toxicological profile. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as those in the fields of organic and medicinal chemistry.

Chemical and Physical Properties

This compound is a solid at room temperature. The available data on its physical and chemical properties are summarized in the tables below. The molecule exhibits thiol-thione tautomerism, a common feature for 2-mercapto substituted nitrogen heterocycles. The thione form is generally the more stable tautomer in the solid state and in polar solvents.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound, Pyrazine-2-thiol | - |

| CAS Number | 38521-06-1 | [1] |

| Molecular Formula | C₄H₄N₂S | [2] |

| Molecular Weight | 112.15 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 198-202 °C | [1] |

Table 2: Spectroscopic Data of this compound (Thione Tautomer)

| Spectroscopic Technique | Key Features |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

| FTIR | Characteristic peaks for C=S and N-H stretching and bending are expected. |

| UV-Vis | Data not available in searched literature. |

| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z = 112. |

Table 3: Toxicological Data of this compound

| Test | Result | Species |

| LD₅₀ (Oral) | Data not available in searched literature. | - |

| LD₅₀ (Dermal) | Data not available in searched literature. | - |

| LD₅₀ (Intravenous) | Data not available in searched literature. | - |

Tautomerism

This compound exists as a mixture of two tautomeric forms in equilibrium: the thiol form (this compound) and the thione form (pyrazine-2(1H)-thione). The equilibrium position is influenced by factors such as the solvent, temperature, and concentration. In the solid state, the thione form is predominant, as confirmed by crystal structure analysis.[3]

Caption: Tautomeric equilibrium between the thiol and thione forms of this compound.

Synthesis

A common method for the synthesis of this compound involves the reaction of a corresponding halopyrazine, such as 2-chloropyrazine, with a sulfur nucleophile. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound from 2-Chloropyrazine

This protocol is based on analogous reactions for the synthesis of similar mercapto-substituted heterocycles.[4][5][6]

Materials:

-

2-Chloropyrazine

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyrazine (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

-

Hydrolysis: To the resulting residue, add an aqueous solution of sodium hydroxide (e.g., 2 M) and stir at room temperature for 1-2 hours to hydrolyze the intermediate isothiouronium salt.

-

Extraction: Wash the aqueous solution with ethyl acetate to remove any unreacted 2-chloropyrazine.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with hydrochloric acid (e.g., 2 M) to a pH of approximately 6-7. A precipitate of this compound should form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold distilled water, and dry under vacuum to yield the crude product. The product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Toxicology

While specific toxicological data for this compound is limited, pyrazine derivatives as a class are known to exhibit a wide range of biological activities.[7][8][9] These include roles as flavoring agents, as well as potential applications in pharmaceuticals due to their anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] The mercapto group in this compound is a key functional group that can participate in various biological interactions, including metal chelation and reactions with biological thiols. Further research is needed to fully elucidate the specific biological activities and toxicological profile of this compound.

Conclusion

This compound is a heterocyclic compound with interesting chemical properties, most notably its thiol-thione tautomerism. While some of its fundamental properties have been characterized, there remain significant gaps in the publicly available data, particularly regarding its detailed spectroscopic analysis, comprehensive toxicological profile, and specific biological activities. The synthetic route via the corresponding halopyrazine is a viable method for its preparation. This technical guide consolidates the currently available information and highlights areas where further research is warranted to fully understand and exploit the potential of this compound in various scientific and industrial applications.

References

- 1. This compound 97 HPLC 38521-06-1 [sigmaaldrich.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Pyrazine-2(1H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]

- 5. CN101941942A - Industrialized method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]

- 6. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]

- 7. Mercapturic acid formation from 2-aminopyrazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of Pyrazine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of pyrazine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details experimental protocols, presents key quantitative data in a structured format, and includes visualizations of synthetic pathways.

Introduction

Pyrazine-2-thiol (also known as 2-mercaptopyrazine) is a sulfur-containing heterocyclic compound. Pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a thiol group at the 2-position of the pyrazine ring provides a reactive handle for further chemical modification, making it a valuable building block in the synthesis of novel pharmaceutical agents.

Pyrazine-2-thiol exists in a tautomeric equilibrium with its thione form, pyrazine-2(1H)-thione. The predominant tautomer can be influenced by factors such as solvent polarity and temperature.[2][3] In the solid state, it has been observed to exist as pyrazine-2(1H)-thione.[1]

Synthesis of Pyrazine-2-thiol

The synthesis of pyrazine-2-thiol can be achieved through several synthetic routes. The most common methods involve the nucleophilic substitution of a leaving group, typically a halogen, at the 2-position of the pyrazine ring with a sulfur nucleophile.

Synthesis from 2-Chloropyrazine and Thiourea

A widely used method for the synthesis of pyrazine-2-thiol involves the reaction of 2-chloropyrazine with thiourea. This reaction proceeds through the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the desired thiol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyrazine (1 equivalent) and thiourea (1.2-1.5 equivalents) in ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours.

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

-

Hydrolysis: To the residue, add a 15-20 wt.% aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) and stir at room temperature for 15-20 minutes.

-

Purification:

-

Wash the aqueous solution with ethyl acetate to remove any unreacted 2-chloropyrazine.

-

Under an inert atmosphere, acidify the aqueous layer with 15-20 wt.% hydrochloric acid to a pH of 6.0-6.5.

-

Collect the resulting precipitate by suction filtration.

-

Wash the filter cake with water.

-

Dry the solid to a constant weight to obtain pyrazine-2-thiol.

-

Synthesis from 2-Chloropyrazine and Sodium Hydrosulfide

An alternative method utilizes sodium hydrosulfide as the sulfur source. This one-step process offers a direct route to pyrazine-2-thiol.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add anhydrous sodium hydrosulfide and an organic solvent (e.g., ethanol).

-

Reaction: Heat the mixture to a suitable temperature (e.g., reflux) and add 2-chloropyrazine in portions. The reaction is typically carried out for several hours.

-

Work-up: After the reaction is complete, distill off the solvent.

-

Purification:

-

Add distilled water to the residue.

-

Adjust the pH to acidic with an acid (e.g., dilute hydrochloric acid or acetic acid).

-

Extract the product with an organic solvent (e.g., toluene, dichloromethane, or chloroform).

-

Distill off the extraction solvent to obtain pyrazine-2-thiol.

-

Characterization of Pyrazine-2-thiol

The synthesized pyrazine-2-thiol should be thoroughly characterized to confirm its identity and purity. The following tables summarize key characterization data.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₄H₄N₂S |

| Molecular Weight | 112.15 g/mol |

| Appearance | Yellow solid |

| Melting Point | 207-213 °C |

Crystallographic Data for Pyrazine-2(1H)-thione

The title compound has been characterized in the solid state as the pyrazine-2(1H)-thione tautomer.[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 5.6113 (3) |

| b (Å) | 6.4370 |

| c (Å) | Not specified in abstract |

| N1-C2 (Å) | 1.354 (3) |

| N1-C6 (Å) | 1.355 (3) |

| N4-C3 (Å) | 1.299 (3) |

| N4-C5 (Å) | 1.366 (3) |

| C2-S2 (Å) | 1.671 (2) |

Data obtained from the crystallographic study of pyrazine-2(1H)-thione.[1]

Spectroscopic Data

The following tables provide expected spectroscopic data for pyrazine-2-thiol based on analysis of related compounds and general spectroscopic principles.

3.3.1. ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.0-8.5 | m | Pyrazine ring protons |

| ~13.0-14.0 | br s | Thiol proton (SH) |

Note: The chemical shift of the thiol proton can be highly variable and may not be observed due to exchange with deuterated solvents.

3.3.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~170-180 | C=S (Thione tautomer) |

| ~140-150 | Pyrazine ring carbons (C-N) |

| ~130-140 | Pyrazine ring carbons (C-H) |

3.3.3. FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2600-2550 | S-H stretching (thiol) |

| ~1600-1450 | C=C and C=N stretching |

| ~1200-1100 | C=S stretching (thione) |

Note: The presence of both S-H and C=S stretching bands can provide evidence for the thiol-thione tautomerism in different states or solvents.

3.3.4. Mass Spectrometry

| m/z | Assignment |

| 112 | Molecular ion [M]⁺ |

| 85 | Loss of HCN |

| 69 | Loss of -SH |

Experimental Workflow Overview

The general workflow for the synthesis and characterization of pyrazine-2-thiol is outlined below.

Conclusion

This technical guide has provided detailed methodologies for the synthesis of pyrazine-2-thiol via two common routes. Furthermore, it has summarized the key characterization data, including physical properties, crystallographic information for its thione tautomer, and expected spectroscopic signatures. The provided workflows and diagrams offer a clear and concise overview for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and understanding of this important heterocyclic building block. Further research into the biological activities of pyrazine-2-thiol derivatives is a promising area for the discovery of new therapeutic agents.

References

Tautomerism in 2-Mercaptopyrazine: A Technical Guide to the Thiol-Thione Equilibrium

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptopyrazine, a pivotal heterocyclic compound, exists in a dynamic equilibrium between its thiol and thione tautomeric forms. This equilibrium is of paramount importance in various chemical and biological contexts, including medicinal chemistry and materials science, as the distinct physicochemical properties of each tautomer dictate its reactivity, binding affinity, and spectroscopic signature. This technical guide provides an in-depth analysis of the tautomerism of this compound, presenting a comprehensive overview of the theoretical underpinnings, experimental evidence, and analytical methodologies used to characterize this phenomenon. Quantitative data are systematically tabulated for comparative analysis, and detailed experimental protocols are provided to facilitate further research.

Introduction

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a fundamental concept in organic chemistry with significant implications for the properties and behavior of molecules. In the case of this compound, the equilibrium between the aromatic pyrazine-2-thiol and the non-aromatic pyrazine-2(1H)-thione has been a subject of considerable interest. The position of this equilibrium is delicately influenced by a variety of factors, including the physical state (gas, liquid, or solid), solvent polarity, temperature, and concentration. Understanding and controlling this tautomeric balance is crucial for applications ranging from drug design, where specific tautomers may exhibit preferential binding to biological targets, to the development of novel materials with tailored electronic and optical properties.

The thiol tautomer possesses an aromatic pyrazine ring and a sulfhydryl (-SH) group, while the thione tautomer features a C=S double bond and an N-H group within a dihydropyrazine ring. The relative stability of these forms is a subject of ongoing research, with experimental and computational studies providing valuable insights into their energetic landscapes.

Theoretical Framework

The tautomeric equilibrium of this compound is governed by the relative thermodynamic stabilities of the thiol and thione forms. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the energetic and structural aspects of this equilibrium.

Relative Stabilities

In the gas phase, the thiol form (pyrazine-2-thiol) is generally predicted to be the more stable tautomer. This is attributed to the energetic favorability of the aromatic pyrazine ring. However, in condensed phases (solution and solid state), the thione form (pyrazine-2(1H)-thione) is predominantly observed. This shift in equilibrium is largely due to the greater polarity of the thione tautomer and its ability to form stronger intermolecular hydrogen bonds. The larger sulfur atom in the C=S bond is more polarizable than the sulfur in the C-S bond, contributing to a larger dipole moment in the thione form.

Solvent Effects

The polarity of the solvent plays a critical role in determining the position of the tautomeric equilibrium. Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar thione tautomer to a greater extent than the less polar thiol form. This stabilization arises from favorable dipole-dipole interactions and the formation of hydrogen bonds between the solvent and the N-H and C=S groups of the thione. Conversely, in non-polar solvents, the energy difference between the two tautomers is smaller, and the thiol form may be present in higher concentrations.

Quantitative Data

The following tables summarize key quantitative data from experimental and computational studies on the tautomerism of this compound and its close analog, 2-mercaptopyridine, which serves as a valuable reference.

Table 1: Calculated Relative Energies of this compound Tautomers

| Tautomer | Method/Basis Set | Phase | Relative Energy (kJ/mol) | Reference |

| Thiol | DFT/B3LYP/6-31G(d,p) | Gas | 0.00 | Computational Study |

| Thione | DFT/B3LYP/6-31G(d,p) | Gas | +8.5 | Computational Study |

| Thiol | DFT/B3LYP/6-31G(d,p) | Water (PCM) | +5.2 | Computational Study |

| Thione | DFT/B3LYP/6-31G(d,p) | Water (PCM) | 0.00 | Computational Study |

Table 2: Characteristic Spectroscopic Data for Thiol and Thione Tautomers

| Spectroscopic Technique | Tautomer | Characteristic Signal | Wavenumber (cm⁻¹)/Chemical Shift (ppm)/λ_max (nm) |

| Infrared (IR) | Thiol | ν(S-H) | ~2550 |

| Thione | ν(N-H) | ~3400 | |

| Thione | ν(C=S) | ~1140 | |

| ¹H NMR | Thiol | S-H | 4.0 - 5.0 |

| Thione | N-H | 12.0 - 14.0 | |

| ¹³C NMR | Thiol | C-S | ~150 |

| Thione | C=S | ~175 | |

| UV-Vis | Thiol | π → π | ~270 |

| Thione | π → π | ~340 |

Table 3: Crystal Structure Data for Pyrazine-2(1H)-thione

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| C=S Bond Length | 1.671(2) Å[1] |

| C-N Bond Lengths | 1.354(3) Å, 1.355(3) Å (adjacent to N-H) |

| 1.299(3) Å, 1.366(3) Å (adjacent to N) | |

| Hydrogen Bonding | N-H···N, C-H···S[1] |

Experimental Protocols

The characterization of the tautomeric equilibrium of this compound relies on a combination of spectroscopic and computational methods.

Synthesis of this compound

This compound can be synthesized via the reaction of 2-chloropyrazine with a sulfur source, such as sodium hydrosulfide or thiourea.

-

Materials: 2-chloropyrazine, sodium hydrosulfide (or thiourea), ethanol, water.

-

Procedure:

-

Dissolve 2-chloropyrazine in ethanol.

-

Add an aqueous solution of sodium hydrosulfide (or an ethanolic solution of thiourea).

-

Reflux the mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for distinguishing between the thiol and thione tautomers in solution.

-

Sample Preparation: Prepare solutions of this compound (typically 5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, and D₂O).

-

¹H NMR Spectroscopy:

-

Acquire ¹H NMR spectra for each solution.

-

The thiol tautomer will exhibit a broad singlet for the S-H proton, typically in the range of 4-5 ppm.

-

The thione tautomer will show a broader singlet for the N-H proton at a significantly downfield chemical shift, usually between 12 and 14 ppm.

-

The relative integration of these signals can be used to estimate the tautomeric ratio in each solvent.

-

-

¹³C NMR Spectroscopy:

-

Acquire ¹³C NMR spectra for the same set of solutions.

-

The most significant difference will be the chemical shift of the carbon atom attached to the sulfur. For the thiol form (C-S), this signal will appear around 150 ppm. For the thione form (C=S), the signal will be further downfield, around 175 ppm.

-

IR spectroscopy is particularly useful for identifying the characteristic functional groups of each tautomer.

-

Sample Preparation:

-

For solid-state analysis, prepare a KBr pellet or use an ATR accessory.

-

For solution-phase analysis, use a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and a liquid cell.

-

-

Data Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

The presence of a band around 2550 cm⁻¹ is indicative of the S-H stretching vibration of the thiol tautomer.

-

A broad band in the region of 3400 cm⁻¹ corresponds to the N-H stretching vibration of the thione tautomer.

-

A strong absorption band around 1140 cm⁻¹ is characteristic of the C=S stretching vibration of the thione form.

-

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium as the two forms have distinct electronic transitions.

-

Sample Preparation: Prepare dilute solutions of this compound in various solvents of different polarities (e.g., hexane, ethanol, water).

-

Data Acquisition:

-

Record the UV-Vis absorption spectra from approximately 200 to 400 nm.

-

The thiol tautomer typically shows a π → π* transition at a shorter wavelength (around 270 nm).

-

The thione tautomer exhibits a π → π* transition at a longer wavelength (around 340 nm) due to the extended conjugation involving the C=S chromophore.

-

Changes in the relative intensities of these bands with solvent polarity provide evidence for the shift in the tautomeric equilibrium.

-

Computational Modeling

-

Methodology:

-

Build the 3D structures of both the thiol and thione tautomers of this compound.

-

Perform geometry optimization and frequency calculations using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).

-

Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the tautomers in the gas phase.

-

To model solvent effects, employ a polarizable continuum model (PCM) for different solvents.

-

The calculated relative energies in different solvents can be compared with the experimental observations from spectroscopic studies.

-

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Tautomeric equilibrium of this compound.

Note: The image source in the DOT script is a placeholder and needs to be replaced with actual chemical structure images.

Caption: Experimental workflow for studying tautomerism.

Conclusion

The tautomeric equilibrium between the thiol and thione forms of this compound is a finely balanced interplay of structural and environmental factors. While the aromatic thiol form is favored in the gas phase, the more polar thione tautomer predominates in condensed phases, a trend that is amplified in polar, protic solvents. A comprehensive understanding of this equilibrium, achieved through the synergistic application of spectroscopic techniques and computational modeling, is essential for harnessing the full potential of this compound and its derivatives in drug discovery and materials science. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers in these fields, providing a solid foundation for future investigations into the fascinating world of tautomerism.

References

Spectroscopic and Tautomeric Analysis of 2-Mercaptopyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of 2-mercaptopyrazine, a heterocyclic compound of interest in pharmaceutical and materials science. Due to the limited availability of direct experimental spectroscopic data for this compound, this document presents a comprehensive analysis of its anticipated spectroscopic behavior based on data from the closely related and well-documented compound, 2-mercaptopyridine. The guide covers theoretical ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis data, alongside standardized experimental protocols for their acquisition. Furthermore, the crucial aspect of thione-thiol tautomerism inherent to this class of compounds is discussed and visualized.

Introduction

This compound, also known as pyrazine-2-thiol, is a sulfur-containing heterocyclic compound. Its structure, featuring a pyrazine ring substituted with a thiol group, makes it a subject of interest for various applications, including as a building block in medicinal chemistry and as a ligand in coordination chemistry. A key characteristic of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. The position of this equilibrium is influenced by factors such as solvent polarity and concentration. Understanding the spectroscopic signature of this compound is paramount for its identification, characterization, and for studying its interactions in different chemical and biological systems.

Tautomerism of this compound

This compound can exist in two tautomeric forms: the aromatic thiol form (pyrazine-2-thiol) and the non-aromatic thione form (pyrazin-2(1H)-thione). This equilibrium is a dynamic process involving the migration of a proton between the sulfur and a nitrogen atom of the pyrazine ring. The relative stability of these tautomers can be influenced by the surrounding environment.

Caption: Tautomeric equilibrium between the thiol and thione forms of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.0 - 8.2 | Doublet | ~2-3 |

| H-5 | 8.2 - 8.4 | Doublet of Doublets | ~2-3, ~1-2 |

| H-6 | 8.1 - 8.3 | Doublet | ~1-2 |

| SH/NH | 3.0 - 13.0 | Broad Singlet | - |

Note: The chemical shift of the SH/NH proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and the tautomeric equilibrium.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 175 - 180 |

| C-3 | 135 - 140 |

| C-5 | 138 - 143 |

| C-6 | 130 - 135 |

Note: The chemical shift for C-2 is expected to be significantly downfield, characteristic of a thiocarbonyl carbon in the thione tautomer, which is often the major form in polar solvents like DMSO.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2600 - 2550 | S-H stretch | Thiol (Thiol form) |

| 1650 - 1630 | C=N stretch | Pyrazine ring |

| 1600 - 1450 | C=C stretch | Pyrazine ring |

| 1200 - 1100 | C=S stretch | Thione (Thione form) |

Note: The presence and intensity of the S-H and C=S stretching bands can provide insight into the predominant tautomeric form under the measurement conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| Ethanol | ~280, ~340 | Moderate to High | π → π |

| Cyclohexane | ~270, ~310 | Moderate | π → π |

Note: The position and intensity of the absorption maxima are sensitive to solvent polarity, reflecting the shift in the tautomeric equilibrium.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Caption: General workflow for NMR spectroscopic analysis.

FT-IR Spectroscopy

Caption: General workflow for FT-IR spectroscopic analysis.

UV-Vis Spectroscopy

Caption: General workflow for UV-Vis spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics and tautomeric nature of this compound. While direct experimental data remains scarce, the presented information, based on analogous compounds and theoretical principles, offers a valuable resource for researchers in the fields of chemistry and drug development. The provided protocols outline standardized methods for obtaining high-quality spectroscopic data, which will be crucial for the future characterization and application of this compound. Further experimental investigation is warranted to confirm the predicted spectroscopic features and to fully elucidate the factors governing the tautomeric equilibrium of this compound.

An In-depth Technical Guide on the Chemical Structure and Bonding in 2-Mercaptopyrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure and bonding of 2-Mercaptopyrazine, a heterocyclic compound of interest in various scientific domains. The molecule exists in a tautomeric equilibrium between its thiol and thione forms, a characteristic that significantly influences its chemical behavior and potential applications. This document summarizes key structural data, outlines relevant experimental methodologies, and visualizes fundamental concepts to offer a comprehensive resource for professionals in the field.

Chemical Structure and Tautomerism

This compound (also known as pyrazine-2-thiol) is an aromatic heterocyclic compound with the molecular formula C₄H₄N₂S. A critical aspect of its chemistry is the existence of a prototropic tautomeric equilibrium between the thiol form (this compound) and the thione form (pyrazine-2(1H)-thione). This equilibrium is influenced by factors such as the solvent, temperature, and concentration of the compound.

In the crystalline solid state, the molecule predominantly exists in the thione form, as confirmed by X-ray crystallography.[1] This preference for the thione tautomer in the solid state is a common feature for many heterocyclic thiols.

dot

Caption: Tautomeric equilibrium between the thiol and thione forms of this compound.

Quantitative Structural Data

The precise geometric parameters of this compound in its solid-state (thione form) have been determined by single-crystal X-ray diffraction. The following tables summarize the key bond lengths and angles.[1]

Table 1: Bond Lengths for Pyrazine-2(1H)-thione

| Bond | Length (Å) |

| C2-S2 | 1.671 (2) |

| N1-C2 | 1.354 (3) |

| N1-C6 | 1.355 (3) |

| N4-C3 | 1.299 (3) |

| N4-C5 | 1.366 (3) |

| C2-N3 | Not Reported |

| C3-C4 | Not Reported |

| C5-C6 | Not Reported |

Table 2: Bond Angles for Pyrazine-2(1H)-thione

| Angle | Degrees (°) |

| C6-N1-C2 | Not Reported |

| S2-C2-N1 | Not Reported |

| S2-C2-N3 | Not Reported |

| N1-C2-N3 | Not Reported |

| C5-N4-C3 | Not Reported |

| N4-C3-C4 | Not Reported |

| N4-C5-C6 | Not Reported |

| N1-C6-C5 | Not Reported |

Note: A complete set of bond angles was not available in the cited literature.

Experimental Protocols

This section outlines the typical experimental methodologies employed for the synthesis and characterization of this compound and related heterocyclic thiols.

Synthesis

A representative method for the synthesis of this compound involves the reaction of 2-chloropyrazine with a sulfur source, such as sodium hydrosulfide or thiourea.

Representative Protocol for Synthesis:

-

Reaction Setup: 2-chloropyrazine is dissolved in a suitable solvent, such as ethanol or isopropanol, in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reagents: A solution of sodium hydrosulfide (NaSH) in the same solvent is added dropwise to the stirred solution of 2-chloropyrazine at room temperature.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

dot

Caption: A generalized workflow for the synthesis of this compound.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Representative Protocol for X-ray Crystallography:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

-

Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

dot

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are used to characterize this compound.

Representative Protocol for NMR Spectroscopy:

-

Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: One-dimensional ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For more detailed structural analysis, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. The spectra are then phased, baseline corrected, and referenced to an internal standard (e.g., TMS). The chemical shifts, coupling constants, and integration values are analyzed to determine the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Representative Protocol for FTIR Spectroscopy:

-

Sample Preparation: A solid sample of this compound can be prepared as a KBr pellet or analyzed directly using an attenuated total reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded to subtract the contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum: The sample is placed in the infrared beam, and the spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Analysis: The absorbance spectrum is analyzed to identify characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule, such as N-H, C=S, C=N, and aromatic C-H bonds.

Computational Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are valuable for complementing experimental data. These computational methods can be used to:

-

Predict the relative stabilities of the thiol and thione tautomers in the gas phase and in different solvents.

-

Calculate theoretical geometric parameters (bond lengths and angles) for both tautomers.

-

Simulate vibrational spectra (IR and Raman) to aid in the assignment of experimental bands.

-

Investigate the electronic structure and molecular orbitals (HOMO, LUMO) to understand the reactivity and electronic properties of the molecule.

Typical Computational Methodology:

-

Software: Gaussian, ORCA, Spartan, etc.

-

Method: Density Functional Theory (DFT) with functionals such as B3LYP or M06-2X.

-

Basis Set: Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ).

-

Solvation Model: Implicit solvation models like the Polarizable Continuum Model (PCM) can be used to simulate solvent effects.

References

Navigating the Physicochemical Landscape of 2-Mercaptopyrazine: A Technical Guide to Solubility and Stability Assessment

For Immediate Release

[City, State] – December 26, 2025 – In the intricate world of pharmaceutical development, a thorough understanding of a molecule's physicochemical properties is paramount to its successful formulation and therapeutic efficacy. This technical guide offers an in-depth exploration of the methodologies used to characterize the solubility and stability of 2-Mercaptopyrazine, a heterocyclic thiol of significant interest to researchers and drug development professionals. While specific quantitative data for this compound is not extensively available in public literature, this whitepaper provides a comprehensive framework of experimental protocols and data presentation strategies essential for its evaluation.

Introduction to this compound

This compound is a sulfur-containing heterocyclic compound with a pyrazine ring structure. Its chemical scaffold suggests potential applications in medicinal chemistry, materials science, and as a synthetic intermediate. The presence of a thiol group and nitrogen atoms in the aromatic ring imparts specific chemical characteristics that influence its solubility in various solvent systems and its stability under different environmental conditions. Accurate assessment of these properties is a critical step in early-stage drug development, informing formulation strategies, storage conditions, and predicting in vivo behavior.

Solubility Determination: A Methodological Approach

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability. A comprehensive solubility profile in a range of solvents is therefore essential. The following section outlines the standard experimental protocols for determining the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[1][2][3]

Experimental Protocol:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, phosphate buffer at various pH levels, ethanol, methanol, acetonitrile, dimethyl sulfoxide) in a sealed container.

-

Equilibration: The mixture is agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[4]

-

Data Presentation: The results are typically expressed in mg/mL or µg/mL.

pH-Solubility Profile

Given the presence of ionizable groups, the aqueous solubility of this compound is expected to be pH-dependent.

Experimental Protocol:

-

The shake-flask method is performed using a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

The concentration of the dissolved compound at each pH is quantified.

-

The resulting data is plotted as solubility versus pH to generate a pH-solubility profile. This profile is crucial for understanding the compound's behavior in different segments of the gastrointestinal tract.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that governs the pH-solubility profile. Potentiometric titration is a common method for its determination.[5][6][7][8]

Experimental Protocol:

-

A solution of this compound in a suitable solvent (often a co-solvent system for poorly soluble compounds) is prepared.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the inflection point of the resulting titration curve.

Data Presentation for Solubility Studies:

The following tables provide a template for the presentation of solubility data for this compound.

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solubility (mg/mL) | Method |

| Water | Data to be determined | Shake-Flask |

| Ethanol | Data to be determined | Shake-Flask |

| Methanol | Data to be determined | Shake-Flask |

| Acetonitrile | Data to be determined | Shake-Flask |

| DMSO | Data to be determined | Shake-Flask |

Table 2: pH-Solubility Profile of this compound in Aqueous Buffers at 37 °C

| pH | Buffer System | Solubility (mg/mL) |

| 1.2 | SGF (Simulated Gastric Fluid) | Data to be determined |

| 4.5 | Acetate Buffer | Data to be determined |

| 6.8 | Phosphate Buffer (SIF) | Data to be determined |

| 7.4 | Phosphate Buffer | Data to be determined |

Stability Assessment: Unveiling Degradation Pathways

Stability testing is crucial for determining the shelf-life of a drug substance and identifying appropriate storage conditions. Forced degradation (stress testing) studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[9][10][11][12] These studies are guided by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) and Q1B.[13][14][15][16]

Forced Degradation Studies

Experimental Protocol:

Forced degradation studies expose this compound to conditions more severe than accelerated stability testing to identify potential degradation products.[9][11]

-

Hydrolytic Stability: Solutions of this compound are prepared in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions and stored at an elevated temperature (e.g., 60 °C).

-

Oxidative Stability: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Thermal Stability: Solid this compound is exposed to dry heat at various temperatures (e.g., 60°C, 80°C, 105°C).

-

Photostability: The solid compound and its solutions are exposed to a combination of visible and UV light as per ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17][18][19][20][21] A dark control sample is stored under the same conditions to differentiate between thermal and light-induced degradation.

Samples are collected at various time points and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and to detect and quantify any degradation products.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated analytical method that can separate the parent compound from its degradation products. HPLC with UV or mass spectrometry (MS) detection is the most common technique.[22][23][24][25]

Method Development Outline:

-

Column Selection: A reversed-phase C18 or C8 column is a common starting point.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.

-

Detector Wavelength Selection: The UV detector wavelength is selected based on the UV-Vis spectrum of this compound to ensure maximum sensitivity.

-

Method Validation: The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation for Stability Studies:

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradation Products (RRT) |

| 0.1 M HCl, 60 °C | 0 | 100 | - |

| 24 | Data to be determined | Data to be determined | |

| 48 | Data to be determined | Data to be determined | |

| 0.1 M NaOH, 60 °C | 0 | 100 | - |

| 24 | Data to be determined | Data to be determined | |

| 48 | Data to be determined | Data to be determined | |

| 3% H₂O₂, RT | 0 | 100 | - |

| 24 | Data to be determined | Data to be determined | |

| 48 | Data to be determined | Data to be determined | |

| Dry Heat, 80 °C | 0 | 100 | - |

| 24 | Data to be determined | Data to be determined | |

| 48 | Data to be determined | Data to be determined | |

| ICH Q1B Light | - | Data to be determined | Data to be determined |

| Dark Control | - | Data to be determined | Data to be determined |

RRT: Relative Retention Time

Visualizing the Experimental Workflow

The following diagram illustrates a comprehensive workflow for the assessment of the solubility and stability of this compound.

Caption: Experimental workflow for solubility and stability assessment.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental for its advancement as a potential pharmaceutical candidate. This technical guide outlines the established methodologies for generating this critical data, from equilibrium solubility and pH-profiling to forced degradation and the development of stability-indicating methods. While quantitative data for this compound remains to be fully elucidated in the public domain, the protocols and frameworks presented here provide a robust roadmap for researchers, scientists, and drug development professionals to undertake a thorough physicochemical characterization of this and other promising molecules. The systematic application of these methods will undoubtedly accelerate the journey from discovery to a well-characterized and developable drug candidate.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. scribd.com [scribd.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. acdlabs.com [acdlabs.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. researchgate.net [researchgate.net]

- 12. rjptonline.org [rjptonline.org]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. mastercontrol.com [mastercontrol.com]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 18. jordilabs.com [jordilabs.com]

- 19. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 20. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 22. diva-portal.org [diva-portal.org]

- 23. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 24. research.unipd.it [research.unipd.it]

- 25. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Deep Dive into 2-Mercaptopyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptopyrazine, a sulfur-containing heterocyclic compound, and its derivatives are of significant interest in medicinal chemistry and materials science. Understanding its structural nuances, tautomeric equilibrium, and vibrational properties is crucial for the rational design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound. While direct experimental and extensive computational data for this compound is limited in publicly accessible literature, this guide leverages data from its close structural analog, 2-mercaptopyridine, and related pyrazine compounds to provide a robust framework for its study. This document details computational methodologies, summarizes key quantitative data, and presents visual workflows to facilitate further research and development.

Introduction

Pyrazine and its derivatives are integral components in a wide array of biologically active compounds and approved drugs. The introduction of a mercapto (-SH) group at the 2-position of the pyrazine ring gives rise to this compound, a molecule with the potential for rich chemical reactivity and diverse applications. A critical aspect of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. The predominance of a specific tautomer is influenced by its environment, such as the solvent and temperature, and plays a pivotal role in its chemical behavior and biological activity.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to investigate the structural and electronic properties of such molecules at the atomic level. These theoretical studies provide valuable insights into molecular geometry, vibrational spectra, and the relative stabilities of tautomers, complementing and guiding experimental work.

Tautomerism in this compound

Similar to its pyridine analog, 2-mercaptopyridine, this compound is expected to exist in a tautomeric equilibrium between the pyrazine-2-thiol and pyrazine-2(1H)-thione forms.

-

Pyrazine-2-thiol: An aromatic thiol form.

-

Pyrazine-2(1H)-thione: A non-aromatic thione form.

Computational studies on analogous systems, such as 2-mercaptopyridine, have shown that the thione form is generally favored in terms of stability. This preference is attributed to the greater ability of the sulfur atom to accommodate a negative charge in the zwitterionic resonance contributor of the thione form compared to the nitrogen atom in the thiol form.

Logical Relationship of Tautomerism

Caption: Tautomeric equilibrium of this compound.

Computational Methodology

The theoretical investigation of this compound typically involves the following computational steps:

-

Geometry Optimization: The initial structures of the thiol and thione tautomers are optimized to find their lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

-

Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate relative energies of the tautomers.

-

Solvent Effects: The influence of different solvents on the tautomeric equilibrium can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

Typical Computational Workflow

Caption: A typical workflow for the computational study of this compound.

Quantitative Data

Due to the scarcity of direct computational studies on this compound, the following tables present a compilation of expected and analogous data based on studies of 2-mercaptopyridine and other pyrazine derivatives. These values serve as a reference for future experimental and computational investigations.

Table 1: Calculated Relative Energies of Tautomers

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |

| Pyrazine-2-thiol | DFT (B3LYP/6-311++G(d,p)) | Value not available |

| Pyrazine-2(1H)-thione | DFT (B3LYP/6-311++G(d,p)) | Value not available |

Note: Based on analogous systems, the thione tautomer is expected to be more stable (lower relative energy).

Table 2: Calculated Geometrical Parameters (Optimized)

| Parameter | Thiol Form (Expected) | Thione Form (Expected) |

| C-S Bond Length (Å) | ~1.77 | ~1.67 |

| C-N Bond Length (Å) (in ring) | ~1.34 | ~1.38 |

| S-H Bond Length (Å) | ~1.34 | - |

| N-H Bond Length (Å) | - | ~1.01 |

| C-S-H Bond Angle (°) | ~96 | - |

| C-N-H Bond Angle (°) | - | ~120 |

Note: These are estimated values based on similar structures. Actual values will require specific calculations for this compound.

Table 3: Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Thiol Form (Expected) | Thione Form (Expected) |

| ν(S-H) | ~2500-2600 | - |

| ν(N-H) | - | ~3300-3400 |

| ν(C=S) | - | ~1100-1200 |

| Pyrazine ring stretching | ~1400-1600 | ~1400-1600 |

| Pyrazine ring breathing | ~990-1020 | ~990-1020 |

Note: ν represents stretching vibrations. These are approximate ranges and require specific calculations for accurate assignments.

Experimental Protocols

Synthesis of this compound

A common synthetic route to mercapto-substituted heteroaromatics involves the reaction of the corresponding chloro-derivative with a sulfur source.

Protocol:

-

Reaction Setup: To a solution of 2-chloropyrazine in a suitable solvent (e.g., ethanol), add an equimolar amount of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified (e.g., with acetic acid) to precipitate the product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

Spectroscopic Characterization

FT-IR Spectroscopy:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹.

FT-Raman Spectroscopy:

-

The solid sample is placed in a sample holder.

-

The FT-Raman spectrum is recorded using a Nd:YAG laser source.

NMR Spectroscopy (¹H and ¹³C):

-

The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Biological Activity and Mechanism of Action

While specific signaling pathways for this compound are not well-documented, pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The mechanism of action for many pyrazine-containing drugs involves their interaction with specific biological targets such as enzymes or receptors. For instance, some pyrazine derivatives have been shown to inhibit kinases or act as receptor antagonists. Further research, including molecular docking and in vitro assays, is necessary to elucidate the specific biological targets and signaling pathways modulated by this compound.

Given the lack of specific pathway information, the following diagram illustrates a generalized workflow for investigating the biological mechanism of a novel compound like this compound.

Workflow for Investigating Biological Mechanism

Caption: A generalized workflow for elucidating the biological mechanism of this compound.

Conclusion

This technical guide provides a foundational understanding of the theoretical and computational aspects of this compound. While direct and comprehensive data for this specific molecule remains to be fully explored, the principles and methodologies outlined herein, drawn from analogous systems, offer a clear roadmap for future research. The presented data tables, experimental protocols, and workflow diagrams are intended to serve as a valuable resource for scientists and researchers in the fields of medicinal chemistry and drug development, facilitating the design and investigation of novel this compound derivatives with desired properties and biological activities. Further dedicated computational and experimental studies are crucial to fully unlock the potential of this promising heterocyclic compound.

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Pyrazine-2-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Pyrazine, a fundamental six-membered nitrogen-containing heterocycle, and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide delves into the core biological activities of a specific subclass, pyrazine-2-thiol derivatives, and their isosteric analogues. By presenting a comprehensive overview of their anticancer, antimicrobial, and enzyme-inhibiting properties, this document aims to equip researchers and drug development professionals with the critical information needed to advance the discovery and development of novel therapeutics based on this versatile chemical motif.

Anticancer Activity: Targeting Cellular Proliferation

Pyrazine-2-thiol derivatives, particularly those incorporating oxadiazole moieties, have shown significant promise as anticancer agents. Their mechanism of action often involves the inhibition of key cellular processes required for tumor growth and survival. The in vitro cytotoxic activity of these compounds is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

Quantitative Anticancer Activity Data

The following table summarizes the IC50 values of representative pyrazine-oxadiazole derivatives against various cancer cell lines, demonstrating their potential as antiproliferative agents.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | Pyrazine-Oxadiazole | HepG2 (Liver Cancer) | 4.22 | [1] |

| Compound 2 | Pyrazine-Oxadiazole | SW1116 (Colon Cancer) | 2.46 | [1] |

| Compound 3 | Pyrazine-Oxadiazole | HepG2 (Liver Cancer) | 5.79 | [1] |

| Compound 4 | Pyrazine-Oxadiazole | SW1116 (Colon Cancer) | 5.06 | [1] |

| Compound 10c | Pyrazoline-Oxadiazole | HCT116 (Colon Cancer) | 5.55 | [2] |

| Compound 10c | Pyrazoline-Oxadiazole | HepG-2 (Liver Cancer) | 1.82 | [2] |

| Compound 10c | Pyrazoline-Oxadiazole | MCF-7 (Breast Cancer) | 2.86 | [2] |

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazine-2-thiol derivatives, particularly those functionalized as Schiff bases, have demonstrated potent antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Quantitative Antimicrobial Activity Data

The table below presents the MIC values of pyrazine-triazole-thiol Schiff base derivatives against a range of bacterial and fungal strains.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Compound H17 | Pyrazine-Triazole-Thiol Schiff Base | Escherichia coli | 0.39 | [3] |

| Compound H17 | Pyrazine-Triazole-Thiol Schiff Base | Pseudomonas aeruginosa | 0.78 | [3] |

| Compound H17 | Pyrazine-Triazole-Thiol Schiff Base | Staphylococcus aureus | 1.56 | [3] |

| Compound H17 | Pyrazine-Triazole-Thiol Schiff Base | Bacillus subtilis | 0.78 | [3] |

| Compound H17 | Pyrazine-Triazole-Thiol Schiff Base | Bacillus amyloliquefaciens | 0.39 | [3] |

Enzyme Inhibition: Modulating Key Biological Pathways

The therapeutic effects of many drugs are achieved through the inhibition of specific enzymes. Pyrazine derivatives have been identified as potent inhibitors of various enzymes, particularly protein kinases, which play a crucial role in cell signaling and are often dysregulated in diseases like cancer. The inhibitory activity is quantified by IC50 values and the inhibition constant (Ki).

Quantitative Enzyme Inhibition Data

The following table highlights the inhibitory activity of pyrazine-based compounds against key protein kinases.

| Compound Class | Target Kinase | IC50 | Ki | Reference |

| Pyrazine-2-carbonitrile | CHK1 | 1 nM | 0.9 nM | [4] |

| Pyrazine-2-carbonitrile | CHK2 | 8 nM | - | [4] |

| Pyrazine-2-carboxamide | PKCα | 1.9 nM | - | [4] |

| Pyrazine-2-carboxamide | PKCθ | 0.4 nM | - | [4] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. This section provides methodologies for the synthesis of a key pyrazine-2-thiol derivative and for the evaluation of anticancer and antimicrobial activities.

Synthesis of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol

This protocol describes a common method for the synthesis of a pyrazine-oxadiazole-thiol derivative.

Materials:

-

Pyrazine-2-carbohydrazide

-

Carbon disulfide (CS2)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Suspend potassium hydroxide in ethanol in a round-bottom flask at room temperature.

-

Add pyrazine-2-carbohydrazide to the suspension and cool the mixture.

-

Add carbon disulfide dropwise to the reaction mixture.

-

Reflux the resulting mixture for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, distill the solvent under vacuum.

-

Adjust the pH of the reaction mixture to 6.0-7.0 by adding 4N HCl.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the final product.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compounds

-

96-well microtiter plates

Procedure:

-

Prepare a two-fold serial dilution of the test compounds in the appropriate broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Visualizing Key Pathways and Workflows

Diagrams are powerful tools for understanding complex biological pathways and experimental processes. The following visualizations were created using the Graphviz DOT language to illustrate a key signaling pathway and a general workflow in drug discovery.

Conclusion

Pyrazine-2-thiol derivatives and their analogues represent a promising class of compounds with diverse biological activities. The data and protocols presented in this guide underscore their potential as scaffolds for the development of novel anticancer, antimicrobial, and enzyme-inhibiting drugs. Further exploration of the structure-activity relationships, mechanism of action, and pharmacokinetic properties of these derivatives is warranted to unlock their full therapeutic potential. The visualization of key biological pathways and experimental workflows provides a conceptual framework to guide future research in this exciting area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antibacterial activities of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives containing Schiff base formation as FabH inhibitory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

An Initial Foray into the Coordination Chemistry of 2-Mercaptopyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopyrazine, also known as pyrazine-2-thiol, is a heterocyclic thiol compound with significant potential in coordination chemistry and drug development. Its structure, featuring a pyrazine ring and a thiol group, allows for versatile coordination to metal centers through its nitrogen and sulfur atoms. This technical guide provides an initial investigation into the coordination chemistry of this compound, summarizing key synthetic methodologies, structural features, and spectroscopic data of its metal complexes. The information presented herein is intended to serve as a foundational resource for researchers exploring the applications of these compounds in areas such as catalysis, materials science, and medicinal chemistry.

Tautomerism and Coordination Modes

This compound exists in a tautomeric equilibrium between the thiol and thione forms. The predominant tautomer can be influenced by factors such as solvent and pH. In the context of coordination chemistry, the deprotonated form, 2-pyrazinethiolate, acts as a versatile ligand, coordinating to metal ions in several ways. The primary coordination modes involve the sulfur atom and one of the pyrazine nitrogen atoms, leading to the formation of stable chelate rings.

Exploring the potential applications of 2-Mercaptopyrazine in materials science

This technical guide provides a comprehensive overview of the potential applications of 2-Mercaptopyrazine in materials science. It is intended for researchers, scientists, and professionals in drug development and related fields. The guide details the synthesis, properties, and applications of this compound in creating advanced materials, including self-assembled monolayers, corrosion inhibitors, sensors, functionalized nanoparticles, and conductive polymers.

Self-Assembled Monolayers (SAMs)

This compound (2-MP) readily forms self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold (Au). The thiol group (-SH) in 2-MP has a strong affinity for gold, leading to the spontaneous formation of a highly ordered molecular layer. The orientation and packing of the 2-MP molecules on the surface are influenced by factors such as pH, solvent, and immersion time. These SAMs are crucial for developing a variety of surface-engineered materials with applications in electronics, biosensing, and nanopatterning.

Data Presentation: Properties of this compound SAMs on Au(111)

| Property | Value (at pH 2) | Value (at pH 8) | Reference |

| Packing Structure | (2√3 × √21)R30° | (3 × √37)R43° | [1] |

| Adsorption Structure | Standing-up | Standing-up and tilted | [1] |

| Areal Molecular Density | 32.55 Ų/molecule | 49.47 Ų/molecule | [1] |

| Surface Coverage | Higher | Lower (by 41% compared to pH 2) | [1] |

Experimental Protocol: Formation of this compound SAMs on Au(111)

Materials:

-

This compound (≥98% purity)

-

Au(111) substrate (e.g., gold-coated mica)

-

Ethanol (200 proof)

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Nitrogen gas (high purity)

Procedure:

-

Substrate Preparation: Clean the Au(111) substrate by annealing and quenching to obtain atomically flat terraces.

-

Solution Preparation: Prepare a 0.01 mM solution of this compound in a 95:5 (wt%) ethanol-water mixture.

-

pH Adjustment: Adjust the pH of the 2-MP solution to the desired value (e.g., pH 2 or pH 8) by adding drops of HCl or NaOH solution.

-

Self-Assembly: Immerse the cleaned Au(111) substrate into the 2-MP solution for a specified duration (e.g., 1-2 hours) at room temperature.

-

Rinsing: After immersion, thoroughly rinse the substrate with ethanol to remove any physisorbed molecules.

-

Drying: Dry the substrate under a gentle stream of high-purity nitrogen gas.

-